molecular formula C15H12N2O5 B14916119 2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B14916119
M. Wt: 300.27 g/mol
InChI Key: DWDCRLMULRSLDW-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the reaction of 2-methylphenyl isocyanate with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)carbamoyl]methylbenzoic acid
  • N-benzyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Uniqueness

2-[(2-Methylphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-[(2-methylphenyl)carbamoyl]-5-nitrobenzoic acid

InChI

InChI=1S/C15H12N2O5/c1-9-4-2-3-5-13(9)16-14(18)11-7-6-10(17(21)22)8-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)

InChI Key

DWDCRLMULRSLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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